4,8-Dimethylnonan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

4,8-dimethylnonan-2-ol |

InChI |

InChI=1S/C11H24O/c1-9(2)6-5-7-10(3)8-11(4)12/h9-12H,5-8H2,1-4H3 |

InChI Key |

GRKHQNHRJNEMFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CC(C)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of 4,8 Dimethylnonan 2 Ol

Identification of Chiral Centers within the 4,8-Dimethylnonan-2-ol Structure

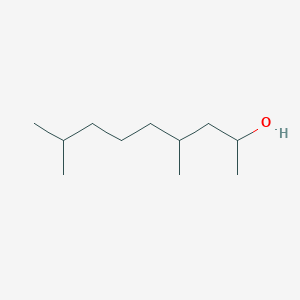

The structure of this compound (Figure 1) contains two chiral centers, which are carbon atoms bonded to four different substituent groups. libretexts.org These are located at the C2 and C4 positions of the nonane (B91170) chain.

C2: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a -CH2CH2CH(CH3)CH2CH2CH(CH3)2 group.

C4: This carbon is attached to a hydrogen atom (-H), a methyl group (-CH3), a -CH2CH(OH)CH3 group, and a -CH2CH2CH2CH(CH3)2 group.

The presence of two chiral centers means that a total of 2^n (where n is the number of chiral centers) stereoisomers are possible. For this compound, this results in 2^2 = 4 possible stereoisomers.

Figure 1. The chemical structure of this compound.

Figure 1. The chemical structure of this compound.

Enantiomeric and Diastereomeric Relationships of this compound Stereoisomers

The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org Within these pairs, the relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

The four stereoisomers can be designated based on the absolute configuration (R or S) at each chiral center:

(2R, 4R)-4,8-Dimethylnonan-2-ol

(2S, 4S)-4,8-Dimethylnonan-2-ol

(2R, 4S)-4,8-Dimethylnonan-2-ol

(2S, 4R)-4,8-Dimethylnonan-2-ol

The enantiomeric pairs are ((2R, 4R) and (2S, 4S)) and ((2R, 4S) and (2S, 4R)). Any other combination of these isomers represents a diastereomeric relationship. For instance, (2R, 4R) and (2R, 4S) are diastereomers.

It is important to note that while enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers can have different physical and chemical properties. google.com This allows for their potential separation by techniques such as chromatography. ukdiss.com

Application of Cahn-Ingold-Prelog (CIP) Sequence Rules for Absolute Configuration Assignment (R/S Descriptors)

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. psiberg.comlibretexts.orgnumberanalytics.commasterorganicchemistry.comvanderbilt.edu This system ranks the four substituents attached to a chiral center based on atomic number. libretexts.orgmasterorganicchemistry.com

Assignment for C2:

Priority 1: The hydroxyl group (-OH) has the highest priority as oxygen has a higher atomic number than carbon.

Priority 2: The -CH2CH2CH(CH3)CH2CH2CH(CH3)2 group has the next highest priority.

Priority 3: The methyl group (-CH3) has the third priority.

Priority 4: The hydrogen atom (-H) has the lowest priority.

With the lowest priority group (H) pointing away from the viewer, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as 'R'. If the sequence is counter-clockwise, it is designated as 'S'. libretexts.orgmasterorganicchemistry.com

Assignment for C4:

Priority 1: The -CH2CH(OH)CH3 group has the highest priority.

Priority 2: The -CH2CH2CH2CH(CH3)2 group has the next priority.

Priority 3: The methyl group (-CH3) has the third priority.

Priority 4: The hydrogen atom (-H) has the lowest priority.

The same principle of clockwise ('R') or counter-clockwise ('S') rotation is applied to determine the absolute configuration at the C4 position. libretexts.orgmasterorganicchemistry.com

Constitutional and Stereoisomeric Relationships with Related Dimethylnonanols and Analogues

Unsaturated analogues of these dimethylnonanols also exist and are of interest in various fields. For instance, 4,8-dimethyl-7-nonen-2-ol is a known fragrance ingredient. nih.gov 4,8-Dimethylnona-3,7-dien-1-ol has been reported in tobacco. nih.gov The presence of double bonds introduces the possibility of E/Z isomerism in addition to the stereoisomerism at the chiral centers. For example, 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) exists as E and Z isomers, which have different scent properties. google.comgoogle.com

Synthetic Strategies and Methodologies for 4,8 Dimethylnonan 2 Ol and Its Derivatives

General Considerations in the Stereoselective Synthesis of Chiral Branched Secondary Alcohols

The synthesis of chiral branched secondary alcohols, such as 4,8-Dimethylnonan-2-ol, presents a significant challenge in organic chemistry. The primary difficulty lies in controlling the three-dimensional arrangement of atoms at multiple stereogenic centers. For a molecule like this compound, which has chiral centers at positions 2 and 4 (and potentially 8, depending on the starting materials), a total of eight stereoisomers could exist. The preferential formation of one specific stereoisomer (diastereomer and enantiomer) is paramount, as different isomers can exhibit vastly different biological activities.

Key strategies in stereoselective synthesis aim to address this challenge. These include substrate control, where the existing chirality in the starting material dictates the stereochemical outcome of subsequent reactions, and reagent control, where a chiral reagent, auxiliary, or catalyst is used to favor the formation of one stereoisomer over others. googleapis.com For additions to carbonyls to create the alcohol functional group, controlling the facial selectivity of the nucleophilic attack is critical. Models like the Felkin-Ahn model help predict the stereochemical outcome by considering the steric bulk of the substituents on the carbon atom adjacent to the carbonyl group. rosepestsolutions.com The choice of synthetic route—whether it involves asymmetric reduction of a ketone, alkylation of an aldehyde, or other C-C bond-forming reactions—will be governed by the desired stereochemical configuration and the availability of suitable chiral starting materials or catalysts.

Asymmetric Synthetic Methodologies for Related Alcohol Systems

Several powerful asymmetric methodologies are employed to synthesize complex chiral alcohols. These approaches are broadly applicable and can be adapted for the synthesis of this compound and its analogues.

Utilization of Chiral Pool Building Blocks

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like sugars, amino acids, or terpenes as starting materials. semanticscholar.org This strategy is highly efficient as the inherent chirality of the starting material is transferred to the target molecule, often obviating the need for a resolution step or an asymmetric catalyst. googleapis.comsemanticscholar.org

A pertinent example is the stereoselective synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol, a derivative of the target compound. This synthesis begins with D-glucose, a common chiral pool starting material. tandfonline.com Through a series of established transformations, the carbohydrate framework is modified to construct the desired carbon skeleton with the correct stereochemistry at positions 5 and 6. tandfonline.com Similarly, citronellal, a naturally occurring monoterpenoid, has been used as a starting material for the synthesis of 4,8-dimethyldecanal (B1216375), the aldehyde analogue of the target alcohol. russellipm.com This aldehyde can serve as a precursor to 4,8-dimethylnonan-2-one, which upon reduction yields the desired this compound.

Application of Chiral Auxiliaries

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate. thieme-connect.com This auxiliary directs the stereochemical course of a reaction, and after the desired chiral center has been created, it is cleaved and can often be recovered for reuse. googleapis.comthieme-connect.com This substrate-controlled approach is widely used for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

For instance, Evans oxazolidinone auxiliaries are famously used to direct asymmetric alkylation and aldol reactions with high diastereoselectivity. researchgate.net In the context of synthesizing branched alcohols, a chiral auxiliary could be attached to a simpler precursor to control the diastereoselective addition of a nucleophile. A relevant strategy is seen in the synthesis of dipeptide isosteres, where a chiral hydrazone derived from a protected sugar aldehyde directs the diastereoselective addition of an alkyllithium reagent. psu.edu This method, which creates a complex amino alcohol, demonstrates how a recoverable chiral group can effectively control the formation of new stereocenters. psu.edu

Enzymatic Resolution and Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiomerically pure compounds. Current time information in Bangalore, IN. Enzymes, such as lipases and ketoreductases (KREDs), operate under mild conditions and often exhibit exceptional levels of stereoselectivity. tandfonline.comrothamsted.ac.uk

One common method is the enzymatic kinetic resolution of a racemic mixture of secondary alcohols. diva-portal.org In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the alcohol, leaving the other unreacted. psu.eduresearchgate.netdiva-portal.org The resulting ester and the unreacted alcohol enantiomer can then be separated. This technique has been successfully applied to the resolution of various secondary alcohols. diva-portal.orgresearchgate.net For example, the synthesis of serricornin (B20688) (7-hydroxy-4,6-dimethylnonan-3-one), a structural isomer of the ketone precursor to the target alcohol, has been achieved using lipase-catalyzed enantiomer separation of a key diol intermediate. ontosight.ai

Alternatively, the asymmetric reduction of prochiral ketones using ketoreductases is a highly effective method for producing chiral alcohols with high enantiomeric excess. tandfonline.com These enzymes, often used in whole-cell systems like baker's yeast or as isolated enzymes, utilize cofactors such as NADH or NADPH to deliver a hydride to one face of the carbonyl group, leading to a single enantiomer of the alcohol product. rothamsted.ac.ukpeerj.com

Asymmetric Catalysis and Diastereoselective Addition Reactions

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. googleapis.com This approach is highly efficient and atom-economical. For the synthesis of chiral alcohols, prominent methods include the asymmetric hydrogenation of ketones and the asymmetric addition of organometallic reagents to carbonyl compounds. google.com

Catalytic asymmetric addition of organozinc reagents to aldehydes, for example, is a well-developed method for producing a wide variety of chiral secondary alcohols with high enantioselectivity. More recently, copper-catalyzed methods have been developed for the stereoselective nucleophilic addition of alkyl groups to ketones, allowing for the construction of highly substituted alcohols with excellent control over adjacent stereocenters. google.com These reactions often feature the catalytic generation of a highly enantioenriched organocopper intermediate which then adds diastereoselectively to the ketone. google.com Such a strategy could be envisioned for the synthesis of this compound by the diastereoselective addition of a methyl group (from an organometallic reagent) to a chiral ketone precursor, or the addition of a larger fragment to acetone.

Synthesis of Specific Dimethylnonanol Derivatives

While a specific documented synthesis for this compound is not prevalent in the literature, the synthesis of its close derivatives, particularly the amino alcohol (5S,6S)-6-amino-2,8-dimethylnonan-5-ol, has been described in detail and provides a clear strategic blueprint.

The synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol was achieved via a "Chiron Approach," starting from the chiral pool building block D-glucose. tandfonline.com The key steps involved transforming a protected azidofuranose derived from glucose into an azidotriol via deprotection and reduction. This intermediate was then elaborated through a series of steps including protection, benzylation, selective deprotection, oxidative cleavage, and a crucial Wittig reaction with isopropylidene triphenylphosphorane to install the isobutyl group found at the C8 end of the final molecule. The final step involved the reduction of the azide (B81097) group to an amine and global deprotection to yield the target amino alcohol. tandfonline.com

A plausible synthetic route to the target molecule, this compound, can be proposed based on established methods for similar structures, such as the pheromone 4,8-dimethyldecanal. russellipm.com This synthesis starts with (R)-citronellal, which is converted to the corresponding tosylhydrazone. A Shapiro reaction followed by alkylation and ozonolysis would yield the chiral ketone 4,8-dimethylnonan-2-one. The final step would be the reduction of this ketone, for example using sodium borohydride, to give this compound. The stereochemistry at C4 would be derived from the starting (R)-citronellal, while the reduction of the ketone would likely produce a mixture of diastereomers at C2, which could potentially be separated or controlled using a stereoselective reducing agent.

The table below outlines the key features of the reported synthesis of the amino derivative and the proposed synthesis for the target alcohol.

| Target Compound | Starting Material | Key Methodologies | Synthetic Approach |

| (5S,6S)-6-amino-2,8-dimethylnonan-5-ol | D-Glucose | Chiral Pool Synthesis, Wittig Reaction, Azide Reduction | Multi-step conversion of a carbohydrate into the target acyclic amino alcohol. Stereocenters are derived from the starting sugar. tandfonline.com |

| This compound (Proposed) | (R)-Citronellal | Chiral Pool Synthesis, Shapiro Reaction, Ozonolysis, Ketone Reduction | Conversion of a natural terpene into a chiral ketone, followed by reduction to the secondary alcohol. russellipm.com |

Stereoselective Total Synthesis of Amino-Substituted Dimethylnonanols (e.g., (5S,6S)-6-amino-2,8-dimethylnonan-5-ol)

The creation of specific stereoisomers of amino-substituted dimethylnonanols, such as (5S,6S)-6-amino-2,8-dimethylnonan-5-ol, is a significant challenge in organic synthesis, demanding precise control over the three-dimensional arrangement of atoms. A successful stereoselective synthesis of this compound, along with a related structure, (5S,6S)-6-amino-7-cyclohexyl-2-methylheptan-5-ol, has been reported, starting from carbohydrate precursors. semanticscholar.org This approach, known as the "chiron approach," utilizes the inherent chirality of starting materials like D-glucose to guide the synthesis towards the desired stereochemically defined product. semanticscholar.org

The synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol began with the known azidofuranose 5a, which is readily prepared from D-glucose. semanticscholar.org A series of reactions were then carried out to transform this starting material into the target amino alcohol. A key step in this sequence was a Wittig olefination reaction. semanticscholar.org The final step involved a catalytic hydrogenation which simultaneously reduced a double bond and an azide group to an amine, yielding the desired (5S,6S)-6-amino-2,8-dimethylnonan-5-ol. semanticscholar.org

Another strategy developed for similar dipeptide isosteres involves the diastereoselective addition of an organolithium reagent to an aldehyde hydrazone. researchgate.net This key step establishes the required stereochemistry at two adjacent carbon atoms. researchgate.net

Table 1: Key Stages in the Synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol semanticscholar.org

| Step | Reactant(s) | Reagent(s)/Conditions | Product |

| 1 | Azidofuranose 5a | AcOH/H₂O | Unstable lactol 6a |

| 2 | Lactol 6a | NaBH₄/EtOH | Azidotriol 7a |

| 3 | Azidotriol 7a | Me₂C(OMe)₂/acetone/PTSA | Acetonide protected diol |

| 4 | Acetonide protected diol | NaH/nBu₄NI/THF, then BnBr | Benzyl ether |

| 5 | Benzyl ether | MeOH/H₂O/AcOH | Diol 10a |

| 6 | Diol 10a | NaIO₄/EtOH/H₂O | Aldehyde 11a |

| 7 | Aldehyde 11a | Ph₃P=C(CH₃)₂/THF | Olefin 12a |

| 8 | Olefin 12a | H₂/Pd-C/MeOH | (5S,6S)-6-amino-2,8-dimethylnonan-5-ol (4a) |

Key Reactions and Transformations in Amino Alcohol Synthesis (e.g., alkyllithium addition to aldehyde hydrazones)

The synthesis of amino alcohols frequently relies on a set of powerful and selective chemical reactions. One such pivotal transformation is the addition of organolithium reagents to aldehyde hydrazones. This method has proven to be highly diastereocontrolled, leading to the preferential formation of one stereoisomer over others. acs.org

The general principle involves the reaction of an alkyllithium compound with an aldehyde that has been converted into a hydrazone derivative. The hydrazone group acts as a chiral auxiliary, directing the incoming alkyllithium reagent to a specific face of the molecule, thereby establishing the desired stereochemistry. researchgate.net This reaction is a cornerstone in the asymmetric synthesis of various amino alcohols and their derivatives. researchgate.netacs.org

For instance, in the synthesis of certain dipeptide isosteres, the diastereoselective addition of an alkyllithium reagent to an aldehyde hydrazone derived from (4S,5R)-2,2-dimethyl-4-(2-methylpropan-1-yl)-5-formyl-1,3-dioxolane was the critical step. researchgate.net This reaction proceeded with complete diastereoselectivity, affording only the chelation-controlled product. researchgate.net The resulting hydrazine (B178648) addition product could then be reduced to the corresponding amine, providing a key intermediate for the synthesis of the target amino diol. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Branched Alcohols

Presence of Branched-Chain Alcohols in Biological Systems

The occurrence of branched-chain alcohols is widespread, from essential oils in plants to metabolic products in marine organisms. Their structural diversity is significant, with variations in chain length, branch position, and the presence of other functional groups.

Isoprenoids, also known as terpenoids, represent one of the largest classes of natural products, with over 80,000 known compounds. wikipedia.org They are derived from the five-carbon isoprene (B109036) unit and are fundamental components in the physiological processes of both plants and animals. britannica.com Oxygenated isoprenoids, including a vast array of alcohols and acids, are particularly significant. libretexts.org

In plants, these compounds are often found in essential oils and resins. britannica.com For example, the acyclic monoterpene alcohols geraniol (B1671447) and nerol (B1678202) are known for their rose-like scents and are key ingredients in perfumes. libretexts.org Corresponding aldehydes like geranial and neral (B7780846) produce strong citrus odors. libretexts.org Diterpenes, such as the phytyl group, are present in vital molecules like chlorophyll (B73375) and vitamin K1. libretexts.org Abietic acid, a diterpene acid, is a primary component of rosin (B192284) from pine trees. libretexts.org Sesquiterpene alcohols like farnesol, which has a lily-of-the-valley fragrance, are also common. libretexts.org

In animals, isoprenoids are crucial for various metabolic functions. britannica.com Steroids and sterols, for instance, are biologically produced from terpenoid precursors. wikipedia.org The livers of fish and other marine animals are rich in acyclic triterpenoid (B12794562) hydrocarbons like squalene. britannica.com

The basic building blocks for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov The biosynthesis of more complex isoprenoids proceeds through the head-to-tail condensation of these C5 units, forming precursors like geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). pnas.orgresearchgate.net The corresponding alcohols often arise from the hydrolysis of these pyrophosphate intermediates. wikipedia.org

Table 1: Examples of Naturally Occurring Isoprenoid Alcohols and Acids

| Compound Name | Class | Natural Source Example |

|---|---|---|

| Geraniol | Monoterpenoid Alcohol | Oil of rose |

| Nerol | Monoterpenoid Alcohol | Flower essences |

| Linalool | Monoterpenoid Alcohol | Flower essences |

| Farnesol | Sesquiterpenoid Alcohol | Ambrette-seed oil |

| Phytol | Diterpenoid Alcohol | Component of Chlorophyll |

| Abietic Acid | Diterpenoid Acid | Pine resin |

Marine environments are a rich source of unique natural products, including branched-chain alcohols. A notable example is the isolation of 3,8-dimethylnonan-1-ol from the marine tunicate Styela clava, also known as the club sea squirt. thieme-connect.comvliz.be A chemical investigation of Styela clava collected from the Red Sea led to the identification of this compound alongside other metabolites. thieme-connect.comresearchgate.net The structure of 3,8-dimethylnonan-1-ol was determined using spectroscopic methods, including 1D and 2D NMR, as well as mass spectrometry. thieme-connect.com This discovery highlights the role of marine invertebrates in synthesizing unusual lipid structures that are not commonly found in terrestrial organisms.

Proposed Biosynthetic Routes for Branched-Chain Hydrocarbon Structures

The structural complexity of branched-chain alcohols necessitates sophisticated enzymatic machinery for their synthesis. Organisms utilize several key metabolic strategies, including pathways that rely on isoprenoid precursors, microbial amino acid and fatty acid metabolism, and polyketide biosynthesis.

The biosynthesis of many branched compounds originates from the universal isoprenoid precursors, IPP and DMAPP. nih.gov These five-carbon units are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, used by most bacteria and in the plastids of plants. nih.gov

These C5 precursors are assembled into longer-chain isoprenoid pyrophosphates (GPP, FPP, etc.). pnas.org The generation of branched alcohols can occur through the enzymatic hydrolysis of these pyrophosphate intermediates. wikipedia.org Furthermore, metabolic engineering has opened up new possibilities for synthesizing isoprenoids. Artificial pathways, termed isoprenoid alcohol (IPA) pathways, have been designed to produce isoprenoid pyrophosphates from their corresponding alcohols, such as prenol (isopentenol) and dimethylallyl alcohol. pnas.orgnih.gov This approach can be more energy-efficient and decouples the production of these compounds from the constraints of native metabolic pathways. researchgate.netnih.gov By leveraging promiscuous enzymes, these artificial routes could potentially convert a wide range of accessible alcohols into their diphosphate (B83284) forms, providing building blocks for diverse isoprenoid structures. nih.gov

Microorganisms can be engineered to produce branched-chain higher alcohols by redirecting intermediates from their native metabolic pathways. nih.gov A common strategy involves utilizing the host's amino acid biosynthetic pathways, which naturally produce branched-chain 2-keto acids. researchgate.net

This approach typically involves two key enzymatic steps:

Decarboxylation: A 2-ketoacid decarboxylase (KDC) enzyme removes a carboxyl group from the 2-keto acid intermediate to form an aldehyde. The KDC from Lactococcus lactis, for example, exhibits broad substrate specificity and can act on various 2-ketoacids. researchgate.net

Reduction: An alcohol dehydrogenase (ADH) then reduces the aldehyde to the corresponding branched-chain alcohol. researchgate.net

By overexpressing the necessary genes and deleting competing pathways, the metabolic flux can be channeled toward the production of specific alcohols like isobutanol (from 2-ketoisovalerate), 2-methyl-1-butanol (B89646) (from 2-keto-3-methylvalerate), and 3-methyl-1-butanol (from 2-ketoisocaproate). researchgate.netfrontiersin.org Similarly, fatty acid metabolism can be engineered for the production of linear-chain alcohols, but amino acid pathways are generally more suitable for generating branched-chain structures. nih.gov The conversion of fatty acids or their activated forms (acyl-CoA or acyl-ACP) to alcohols is typically catalyzed by fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs). nih.gov

Table 2: Key Enzymes in Microbial Production of Branched-Chain Alcohols

| Enzyme | Abbreviation | Function | Precursor Example | Product Example |

|---|---|---|---|---|

| 2-Ketoacid Decarboxylase | KDC | Converts 2-keto acids to aldehydes | 2-Ketoisovalerate | Isobutyraldehyde |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols | Isobutyraldehyde | Isobutanol |

| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoAs to alcohols | Fatty Acyl-CoA | Fatty Alcohol |

| Carboxylic Acid Reductase | CAR | Reduces free fatty acids to aldehydes | Free Fatty Acid | Fatty Aldehyde |

Polyketides are another major class of natural products synthesized by polyketide synthases (PKSs). rsc.org These enzymatic assembly lines create complex carbon chains through the sequential condensation of simple thioester building blocks, typically acetyl-CoA and malonyl-CoA. rsc.org While PKSs most commonly produce linear or macrocyclic structures, some pathways incorporate alkyl branches into the growing polyketide chain. nih.gov

A key mechanism for this is β-branching, which converts a β-keto group into a β-alkyl group. rsc.org This transformation is catalyzed by a dedicated cassette of enzymes, most notably a 3-hydroxy-3-methylglutaryl synthase (HMGS), and is mechanistically similar to steps in the mevalonate pathway of terpene biosynthesis. rsc.orgrsc.org The process generally involves the aldol (B89426) addition of an acetate (B1210297) unit to the β-carbon of the polyketide intermediate, followed by dehydration and decarboxylation to form the alkyl branch. rsc.org This β-branching machinery provides a clear biosynthetic precedent for the formation of methyl-branched carbon skeletons, such as that seen in 4,8-dimethylnonan-2-ol. The ability of PKS systems to install branches at specific positions demonstrates nature's capacity to generate complex, non-isoprenoid branched structures. nih.govosti.gov

Advanced Analytical Techniques for the Characterization of 4,8 Dimethylnonan 2 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds like 4,8-Dimethylnonan-2-ol. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. emerypharma.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). emerypharma.comresearchgate.net

One-dimensional (1D) NMR techniques are the first step in structural analysis. emerypharma.com In the ¹H NMR spectrum of this compound, the chemical shift, integration (the area under a signal), and multiplicity (the splitting pattern of a signal) of each peak provide crucial information. For instance, the protons on the carbon bearing the hydroxyl group would appear at a characteristic chemical shift, and the integration of the methyl group signals would correspond to three protons each. emerypharma.comchemistrysteps.com Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and their electronic environments.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for more complex structural assignments. emerypharma.comresearchgate.net COSY spectra show correlations between coupled protons, helping to establish the connectivity of adjacent carbon atoms in the molecule's backbone. emerypharma.com HSQC experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H bond information. These combined techniques allow for a complete and confident assignment of the entire molecular structure of this compound.

Table 1: Representative NMR Data for Alcohols

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.5 - 4.5 | Multiplet | H-C-OH |

| ¹H | 0.8 - 1.0 | Doublet/Triplet | -CH₃ |

| ¹³C | 60 - 70 | - | C-OH |

| ¹³C | 10 - 30 | - | -CH₃ |

Note: This table provides general chemical shift ranges for alcohols and may not represent the exact values for this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netspecac.com When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. specac.com An FT-IR spectrum is a plot of this absorption, which reveals the characteristic vibrational modes of the molecule's functional groups. specac.com

For this compound, the most prominent feature in its FT-IR spectrum would be a strong, broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. specac.comlibretexts.org The broadness of this peak is due to hydrogen bonding between alcohol molecules. Additionally, the spectrum would show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region, indicative of the alkane backbone of the molecule. libretexts.org The presence of a C-O stretching vibration, typically appearing in the 1050-1200 cm⁻¹ range, would further confirm the presence of the alcohol functional group. specac.com

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| O-H (Alcohol) | 3200 - 3550 | Strong, Broad | Stretch |

| C-H (Alkane) | 2850 - 3000 | Strong | Stretch |

| C-O (Alcohol) | 1050 - 1200 | Medium | Stretch |

Source: Compiled from data in various spectroscopic resources. specac.comlibretexts.orglibretexts.org

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. 6-napse.com Electron Ionization (EI) is a common ionization method where the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺). libretexts.org This process also imparts significant energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions. libretexts.orglibretexts.org

In the EI-MS analysis of this compound, the molecular ion peak would provide the exact molecular weight of the compound. The fragmentation pattern is equally important as it offers valuable structural information. The way the molecule breaks apart is predictable and helps to piece together the original structure. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Other significant fragments would likely result from the cleavage of C-C bonds adjacent to the carbon bearing the hydroxyl group and at the branching points of the dimethyl groups. libretexts.org The most stable carbocations formed during fragmentation will produce the most abundant peaks in the mass spectrum.

Table 3: Potential EI-MS Fragmentation of an Isomeric Alcohol, 4,5-dimethylnonan-4-ol

| m/z Value | Assigned Fragment |

|---|---|

| 156 | Molecular Ion (M⁺) |

| 113 | Loss of C₃H₇ |

| 99 | Loss of C₄H₉ |

| 84 | Loss of C₅H₁₁ |

| 70 | Loss of C₆H₁₃ |

| 57 | C₄H₉⁺ (Base Peak) |

Source: Adapted from a study on a related compound, 4,5-dimethylnonane. ukdiss.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com It is indispensable for assessing the purity of this compound and for separating it from other compounds in a mixture. mdpi.com

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. sigmaaldrich.com In GC, a sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase). sigmaaldrich.com The separation occurs as the different components of the sample interact differently with the stationary phase lining the column. sigmaaldrich.com

For the analysis of this compound, two common detectors are used in conjunction with GC:

Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds. 6-napse.com As the separated components elute from the column, they are burned in a hydrogen-air flame, which produces ions. The resulting current is proportional to the amount of the compound present, allowing for accurate purity assessment. 6-napse.com

Mass Spectrometer (MS): When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and identification. 6-napse.com The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, enabling its definitive identification. 6-napse.com This is particularly useful for analyzing complex mixtures and confirming the identity of this compound. mdpi.com

The choice of the GC column and the temperature program are critical parameters that are optimized to achieve the best separation of the components in a given sample. nih.gov

Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Separating these stereoisomers is crucial as they can have different biological activities. High-resolution chromatographic techniques are employed for this purpose.

Enantiomeric Separation: Enantiomers, which are non-superimposable mirror images, have identical physical properties in a non-chiral environment, making their separation challenging. csfarmacie.cz Chiral chromatography is the most effective method for this separation. mdpi.com This is typically achieved using a chiral stationary phase (CSP) in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). chiralpedia.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation. chiralpedia.com The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. csfarmacie.cz

Diastereomeric Separation: Diastereomers, which are stereoisomers that are not mirror images, have different physical properties and can often be separated by conventional chromatographic techniques like GC or HPLC on a non-chiral stationary phase. nih.gov However, the separation can sometimes be difficult. In such cases, derivatization of the diastereomeric mixture with a chiral reagent can form new diastereomeric derivatives with more pronounced differences in their physical properties, facilitating their separation by chromatography. nih.gov

Table 4: Common Compound Names

| Compound Name |

|---|

| This compound |

| 4,5-dimethylnonane |

| 4,5-dimethylnonan-4-ol |

| 4-octanol |

| 4-nonanol |

| Butan-2-ol |

| Ethanol (B145695) |

| Octane |

Chemometric and Metabolomics Approaches in Volatile Compound Analysis

In the analysis of volatile organic compounds (VOCs), advanced analytical techniques are often coupled with powerful statistical methods to interpret complex datasets. Chemometrics and metabolomics provide the tools to deconstruct intricate chemical profiles, identify patterns, and extract meaningful biological information. These approaches are essential for understanding the role of specific compounds, such as this compound, within a complex mixture of volatiles.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) for Complex Mixture Deconvolution

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric technique used to resolve mixed analytical signals into their constituent pure components, even when these signals are heavily overlapped. nih.govresearchgate.net In the context of volatile compound analysis, particularly with data from hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS), MCR-ALS is invaluable for mathematically separating co-eluting or spectrally similar compounds. brjac.com.br

The primary goal of MCR-ALS is to decompose a raw data matrix (e.g., from a GC-MS run) into two smaller, more interpretable matrices: one representing the concentration profiles (elution profiles in chromatography) and the other representing the spectral profiles (mass spectra) of the pure compounds in the mixture. nih.govbrjac.com.br This is achieved through an iterative optimization process using an alternating least squares algorithm. nih.gov

Research Findings: The MCR-ALS method effectively addresses common challenges in chromatographic analysis, such as baseline drift, background noise, and severely overlapping peaks. researchgate.net By resolving these complex signals, the technique enhances both qualitative and quantitative analysis, allowing for the identification of minor or trace components that might otherwise be obscured by more abundant compounds. nih.govresearchgate.net The successful application of MCR-ALS improves the accuracy of component identification and enables a more comprehensive characterization of the volatile profile of a given sample. nih.gov While MCR-ALS is widely applied in the analysis of complex volatile mixtures from natural products like tea and in biomedical diagnostics, specific studies detailing its application to resolve this compound from a complex matrix were not prevalent in the reviewed literature. nih.govmdpi.com However, its methodology is directly applicable for such a purpose, particularly in samples where its chromatographic peak might overlap with other structurally similar alcohols or hydrocarbons.

Table 1: Application of MCR-ALS in Volatile Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Input Data | A data matrix from an analytical instrument (e.g., GC-MS), where rows correspond to elution time and columns to m/z values. | Raw GC-MS data from a biological sample potentially containing this compound and other VOCs. |

| Algorithm | Iterative alternating least squares optimization under constraints (e.g., non-negativity, unimodality). brjac.com.br | The algorithm would mathematically separate the elution profile and mass spectrum of this compound from overlapping peaks. |

| Output | Two matrices: Pure concentration profiles (elution shapes) and pure spectral profiles (mass spectra) for each resolved component. researchgate.net | A clean mass spectrum for this compound, facilitating unambiguous identification, and its true chromatographic peak shape for accurate quantification. |

| Benefit | Enables identification and quantification of compounds in complex, overlapping signals. nih.gov | Could distinguish this compound from its isomers or other compounds with similar retention times, improving analytical accuracy. |

Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) for Pattern Recognition in Biological Volatiles

Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are multivariate statistical methods used to analyze large datasets, such as those generated from the study of biological volatiles.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is a variant of Partial Least Squares (PLS) regression. uniroma1.itrsc.org Unlike PCA, PLS-DA uses prior knowledge of the sample classes (e.g., healthy vs. diseased, different species) to identify the variables (VOCs) that are most important for discriminating between these classes. nih.gov It is particularly useful when the number of variables is much larger than the number of samples, a common scenario in metabolomics. uniroma1.it The method helps in building a predictive model to classify new, unknown samples and to identify key biomarkers responsible for the separation between groups. researchgate.net

Table 2: Hypothetical Data for PCA/PLS-DA in Volatile Analysis

| Sample ID | Group | This compound (Relative Abundance) | Linalool (Relative Abundance) | Hexanal (Relative Abundance) | Nonanal (Relative Abundance) |

|---|---|---|---|---|---|

| Sample_A1 | Group A | 150.7 | 85.2 | 210.4 | 95.1 |

| Sample_A2 | Group A | 162.1 | 81.9 | 225.6 | 99.3 |

| Sample_B1 | Group B | 45.3 | 180.5 | 115.8 | 150.2 |

| Sample_B2 | Group B | 51.6 | 175.1 | 121.3 | 155.8 |

Untargeted Volatile Organic Compound (VOC) Metabolomics for Comprehensive Profiling

Untargeted VOC metabolomics is a hypothesis-generating approach that aims to detect and quantify as many volatile metabolites as possible in a biological sample. nih.gov This comprehensive profiling provides a chemical "snapshot" of the metabolic state of an organism at a specific point in time. nih.gov The typical workflow involves sample collection, extraction of volatiles (often using Headspace Solid-Phase Microextraction, HS-SPME), separation and detection (usually with GC-MS), data processing, and statistical analysis to identify significant compounds. nih.govmdpi.com

This approach is powerful for discovering novel biomarkers and understanding the global metabolic response to various stimuli, such as disease, environmental stress, or genetic modification. frontiersin.org By comparing the entire volatile profiles of different sample groups, researchers can identify compounds that are significantly up- or down-regulated, providing insights into underlying biological pathways.

Research Findings: Untargeted VOC metabolomics has been successfully applied to differentiate between varieties of agricultural products like rice and cucumber, and to identify potential markers for diseases from exhaled breath. nih.govfrontiersin.orgersnet.org These studies often identify hundreds of VOCs belonging to various chemical classes, including alcohols, aldehydes, ketones, and hydrocarbons. mdpi.commdpi.com The subsequent statistical analysis, using methods like PCA and PLS-DA, is crucial for interpreting the vast amount of data generated. nih.gov While this compound is a type of branched-chain alcohol that could theoretically be detected in an untargeted study, specific research identifying it as a key compound in a comprehensive VOC profile was not found in the search results. An untargeted approach would be the ideal method to discover its presence and potential biological relevance in a sample matrix where its existence is unknown.

Role in Chemical Ecology and Biological Interactions Excluding Prohibited Elements

Semiochemical Activity of Branched Alcohols

Branched alcohols, a class that includes 4,8-Dimethylnonan-2-ol, play critical roles as semiochemicals—chemicals that convey information between organisms. Their structural diversity allows for a high degree of specificity in these interactions, which are fundamental to the survival and reproduction of many species.

Many compounds structurally related to this compound serve as pheromones, particularly in insects. rsc.org These chemical signals trigger specific behavioral or physiological responses in members of the same species.

Alarm Pheromones in Ants : In ant colonies, certain branched ketones and alcohols act as alarm pheromones. For instance, 4-methyl-3-heptanone (B36217) is a potent alarm signal for leaf-cutting ants of the genus Atta. uliege.beusda.gov It is often found alongside the corresponding alcohol, 4-methyl-3-heptanol. nih.govannualreviews.org While the ketone is highly effective at inducing an alarm response, the alcohol can modulate the behavior, sometimes acting as an initial attractant before causing dispersal. nih.gov These low-molecular-weight, volatile compounds are well-suited for signaling immediate, localized threats. uliege.be

Aggregation and Sex Pheromones : Branched secondary alcohols are also key components of aggregation pheromones, which draw individuals together for purposes such as mating or overcoming host defenses. Weevils in the order Coleoptera, for example, use secondary alcohols with a methyl branch in a C7–C9 main chain. rsc.org Specific examples include 4-methyl-5-nonanol (B104968) (ferrugineol), the aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), and 5-methyl-octan-4-ol for the palmetto weevil (Rhynchophorus cruentatus). gerli.com In other insects, such as certain pyralid and lichen moths, long-chain methyl-branched secondary alcohols have been identified as female-produced sex pheromones. rsc.org The precise stereochemistry of these chiral compounds is often crucial for their biological activity, allowing for species-specific communication. rsc.org

| Compound Name | Pheromone Type | Example Species | Reference |

|---|---|---|---|

| 4-Methyl-3-heptanone | Alarm Pheromone | Atta species (Leaf-cutting ants) | uliege.beusda.gov |

| 4-Methyl-3-heptanol | Alarm Pheromone | Oecophylla longinoda, Atta species | nih.govannualreviews.org |

| 4-Methyl-5-nonanol | Aggregation Pheromone | Rhynchophorus ferrugineus (Red palm weevil) | gerli.com |

| 5-Methyl-octan-4-ol | Aggregation Pheromone | Rhynchophorus cruentatus (Palmetto weevil) | gerli.com |

| 6,10,14-Trimethylpentadecan-2-ol | Sex Pheromone | Pyralid Moth | rsc.org |

The perceived scent of a branched alcohol is intricately linked to its molecular structure, including the length of the carbon chain, the position and nature of branching, and the location of the hydroxyl group. Even minor structural modifications can lead to significant changes in olfactory properties. google.com

The olfactory character of 4,8-dimethyl-3,7-nonadien-2-ol (B1618243), a structural analog of this compound, is described as "narcissus". In contrast, the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one, has a "fruity" aroma. google.com This highlights the critical role of the functional group in determining odor perception. Generally, the odors of secondary alcohols are considered less pleasant than their corresponding ketones or acetate (B1210297) esters. google.com

Structure-odor relationship studies reveal several patterns:

Chain Length : For homologous series of aliphatic compounds like alcohols and thiols, odor thresholds often reach a minimum for compounds with 5 to 7 carbon atoms. As the chain length increases beyond this point, the odor threshold tends to rise exponentially. researchgate.net

Functional Group : The functional group is a primary determinant of odor quality. Replacing a hydroxyl (-OH) group with a thiol (-SH) group or S-methylating it significantly alters the odor threshold. researchgate.net Similarly, molecules with different oxygen-containing functional groups (aldehyde, ketone, ester) but similar chain lengths typically possess distinct odors. oup.com

Branching : The position of methyl branches influences the odor profile. For instance, tertiary alkanethiols exhibit markedly lower odor thresholds than primary or secondary ones. researchgate.net

Enzymatic Biotransformations of Analogous Branched Lipids in Biological Systems

Branched-chain alcohols and lipids are synthesized and metabolized through a series of enzymatic reactions in various organisms. These pathways are crucial for producing semiochemicals, generating energy, and maintaining cellular functions.

Alcohol dehydrogenases (ADHs) are a key class of enzymes involved in the metabolism of branched-chain alcohols. They catalyze the reversible oxidation of alcohols to their corresponding aldehydes and ketones. frontiersin.org In the yeast Saccharomyces cerevisiae, several ADH isoenzymes have been characterized. While some are primarily involved in ethanol (B145695) metabolism, others show significant activity towards more complex alcohols. asm.org

A novel NADP-dependent branched-chain alcohol dehydrogenase (bcADH) has been purified from S. cerevisiae. This enzyme shows a preference for long and branched-chain substrates, with increasing catalytic efficiency for substrates with longer carbon chains (up to seven carbons). asm.org Another enzyme, ADH6, is also an NADP-dependent, medium-chain alcohol dehydrogenase with broad substrate specificity, active on both linear and branched-chain primary alcohols. uniprot.org These enzymes are crucial in the final step of the Ehrlich pathway, where amino acids are catabolized to produce fusel alcohols (a group that includes branched-chain alcohols), which are important flavor components in fermented beverages. asm.orgscielo.org.za

In nature, branched-chain alcohols are frequently found not in their free form but as esters, particularly wax esters. gerli.com Wax esters are formed by the esterification of a fatty alcohol with a fatty acid (or its activated acyl-CoA form). researchgate.net This reaction is catalyzed by enzymes known as wax synthases, which are part of the esterase superfamily. science.govnih.gov

These enzymes exhibit specificity for different substrates. Studies on avian wax synthases have shown that different enzyme isoforms have varying preferences for branched-chain alcohols and acyl-CoA thioesters. science.gov In engineered Escherichia coli, the alcohol acyltransferase (ATF) from S. cerevisiae has been used to produce a variety of esters by combining different alcohols and acyl-CoAs. These experiments demonstrated high conversion rates for branched-chain alcohols into their corresponding acetate esters. nih.gov Lipases, another type of esterase, can also be used to catalytically transesterify wax esters with various alcohols, including branched-chain variants, to create new ester products. trea.com

Role as Volatile Organic Compounds (VOCs) in Biological Matrices

Branched-chain alcohols, including compounds structurally similar to this compound, are significant contributors to the volatile organic compound (VOC) profiles of many biological materials, particularly foods and beverages. inchem.org These compounds are often responsible for the characteristic aromas and flavors that define these products. frontiersin.org

Branched-chain volatiles, which include alcohols, aldehydes, and esters, are recognized as crucial components of the distinctive flavors of many fruits, such as apples, melons, and tomatoes. frontiersin.orgresearchgate.netnih.gov They are typically derived from the catabolism of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. frontiersin.orgresearchgate.net For example, 3-methyl-1-butanol is a key aroma compound in many fruits and fermented products. researchgate.net

Synthesis and Academic Applications of Derivatives and Analogues

Amino-Substituted Dimethylnonanols: Synthesis and Potential as Chiral Ligands or Enzyme Inhibitor Precursors

The introduction of an amino group into the dimethylnonanol framework creates a class of chiral amino alcohols with significant potential in asymmetric synthesis and medicinal chemistry. The synthesis of these compounds often involves multi-step reaction sequences.

Synthesis and Application as Chiral Ligands

Amino acids and their derivatives are widely recognized for their utility as chiral ligands in transition-metal-catalyzed reactions. mdpi.commdpi.com Their effectiveness stems from their ready availability from natural sources and the ability of their amino and carboxylate groups to coordinate with metal centers, creating a well-defined chiral environment. mdpi.com The synthesis of amino-substituted dimethylnonanols can be approached through methods like the asymmetric conjugate addition of organometallic reagents to nitrogen-containing substrates or the diastereoselective alkylation of β-amino enolates. rsc.org

Once synthesized, these amino-dimethylnonanol derivatives can serve as ligands in various asymmetric reactions. For instance, amino acid-based ligands have been successfully employed in copper-catalyzed conjugate additions and hafnium-promoted alkylations of imines, achieving high yields and enantioselectivity. mdpi.comnih.gov The bulky, chiral backbone of a dimethylnonanol derivative could provide the necessary steric hindrance to influence the stereochemical outcome of a reaction. mdpi.com The development of modular chiral ligands from amino acids allows for systematic tuning of the ligand structure to optimize enantioselectivity for specific transformations. nih.gov

Potential as Enzyme Inhibitor Precursors

Amino-substituted compounds are fundamental to the design of enzyme inhibitors. nih.gov The specific geometry and functional group presentation of amino alcohols can mimic the transition state of a substrate, allowing them to bind tightly to an enzyme's active site. For example, statine, an amino acid analogue, is a key component in potent inhibitors of aspartic proteases like the β-site amyloid precursor protein-cleaving enzyme (BACE). nih.gov The inhibitory mechanism often involves a two-step process where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state. nih.gov

Derivatives of amino-dimethylnonanol could be designed as precursors for inhibitors of various enzymes. The long, lipophilic dimethylnonane chain could facilitate entry into hydrophobic active sites, while the amino and hydroxyl groups provide key hydrogen bonding interactions. The synthesis of such complex molecules can be achieved through multi-component reactions or by building upon chiral amino acid scaffolds. cenits.esbeilstein-journals.org

| Derivative Class | Synthetic Approach | Potential Application | Key Research Finding |

| Amino-Dimethylnonanols | Asymmetric conjugate addition rsc.org | Chiral Ligands for Asymmetric Catalysis | Amino acid-derived ligands are effective in creating a chiral environment around a metal catalyst, crucial for enantiocontrol. mdpi.com |

| Amino-Dimethylnonanol Analogues | Multi-step synthesis from amino acid precursors beilstein-journals.org | Enzyme Inhibitor Precursors | Amino-substituted structures can mimic substrate transition states, leading to potent and selective enzyme inhibition. nih.gov |

Unsaturated Dimethylnonenols and Nonadienols: Chemical Characterization and Stereoisomeric Studies

Introducing double bonds into the 4,8-dimethylnonanol structure generates unsaturated analogues, such as dimethylnonenols and dimethylnonadienols. These compounds are valuable for studying the effects of stereoisomerism and for their potential as signaling molecules or synthetic intermediates.

Chemical Characterization

The characterization of these unsaturated alcohols involves a combination of spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for determining molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule. The presence of double bonds introduces the possibility of cis-trans (or E/Z) isomerism, which can significantly impact the molecule's physical properties and biological activity. wikipedia.org The positions and configurations of these double bonds are determined through detailed 1H and 13C NMR analysis. The properties of these compounds, such as glass transition temperature and mechanical properties in polymeric form, can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). mdpi.com

Stereoisomeric Studies

The presence of multiple chiral centers (at C-2, C-4, and C-8) in addition to double bonds results in a large number of possible stereoisomers. wikipedia.org Each unique stereoisomer can have distinct biological properties. The study of these isomers involves their separation, typically using chiral chromatography, and the determination of their absolute configuration. Diastereomers, which are stereoisomers that are not mirror images, have different physical properties and can often be separated by standard chromatographic methods. wikipedia.org Enantiomers, which are non-superimposable mirror images, require a chiral environment for separation. The study of how these different stereoisomers interact with biological systems, such as insect pheromone receptors, is a significant area of chemical ecology research.

| Isomer Type | Definition | Distinguishing Property |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. wikipedia.org | Rotate plane-polarized light in equal but opposite directions. wikipedia.org |

| Diastereomers | Stereoisomers that are not mirror images of each other. wikipedia.org | Have different physical properties (e.g., boiling point, solubility). wikipedia.org |

| Cis-Trans Isomers | Isomers with different spatial arrangements of substituents around a double bond. wikipedia.org | Differ in geometric shape, affecting molecular packing and receptor binding. |

Related Dimethylnonanoic Acids and Esters: Derivatization and Metabolic Intermediates

Oxidation of the primary alcohol in the parent structure or its analogues leads to the corresponding carboxylic acids, such as 4,8-dimethylnonanoic acid. These acids and their ester derivatives are important for analytical purposes and for understanding metabolic pathways.

Derivatization for Analysis

Carboxylic acids are often derivatized to increase their volatility and improve their chromatographic behavior for analysis by techniques like gas chromatography (GC). researchgate.net Common derivatization methods include:

Alkylation: This process converts carboxylic acids into esters (e.g., methyl esters), which are more volatile and less polar. libretexts.org Reagents like dimethylformamide dimethyl acetal (B89532) can be used for this purpose. researchgate.net

Silylation: Active hydrogen atoms, such as the one on the carboxylic acid group, are replaced with a silyl (B83357) group (e.g., trimethylsilyl, TMS). libretexts.org This reduces polarity and increases thermal stability. tcichemicals.com

Acylation: This method can also be used, though it is more common for alcohols and amines. libretexts.org

For liquid chromatography-mass spectrometry (LC-MS), derivatization is used to enhance ionization efficiency and detection sensitivity. mdpi.com Reagents containing easily ionizable groups, such as a pyridine (B92270) moiety, can be attached to the carboxylic acid to improve its signal in the mass spectrometer. mdpi.com

Metabolic Intermediates

Branched-chain fatty acids, structurally related to dimethylnonanoic acid, are involved in various metabolic processes. The catabolism of branched-chain amino acids like leucine (B10760876) and valine produces intermediates that are structurally similar to metabolites of dimethylnonanoic acid. plos.org For example, the breakdown of these amino acids generates acyl-CoA intermediates that enter central metabolic pathways. plos.org

These metabolic intermediates can act as cellular messengers, influencing key enzymatic and signaling pathways. nih.gov For instance, acetyl-CoA, a central metabolic hub, is not only a building block for fatty acid synthesis but also the acetyl group donor for histone acetylation, a critical process in epigenetic regulation. nih.gov The accumulation or depletion of specific branched-chain acyl-CoAs, potentially derived from compounds like 4,8-dimethylnonanoic acid, could impact cellular energy metabolism and stress responses. plos.orgnih.gov

Theoretical and Computational Chemistry Studies of 4,8 Dimethylnonan 2 Ol

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental approach to understanding the three-dimensional structure of a flexible molecule like 4,8-dimethylnonan-2-ol and its relationship to energy. libretexts.orglumenlearning.com This molecule possesses multiple rotatable single bonds, leading to a vast number of possible spatial arrangements, or conformers. The study of these conformers and their relative energies provides insight into the molecule's preferred shapes, which in turn influence its physical and biological properties.

The process would begin with a systematic or stochastic search of the conformational space to identify stable conformers, which correspond to local minima on the potential energy surface. youtube.com Methods such as molecular mechanics (MM) force fields (e.g., MMFF or AMBER) are typically used for an initial, computationally inexpensive exploration. Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT), would be used to optimize the geometries and calculate the energies of the most promising conformers identified in the initial search.

The results of such an analysis would be visualized in a potential energy landscape, a plot of energy versus one or more dihedral angles. This landscape would reveal the energy barriers between different conformers and identify the global minimum energy conformation, which is the most stable arrangement of the molecule.

Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes to demonstrate the expected output of a conformational analysis. The values are not based on actual calculations for this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 55.2 |

| 2 | 0.85 | 20.1 |

| 3 | 1.50 | 8.3 |

| 4 | 2.10 | 3.5 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties and chemical reactivity of this compound. mdpi.com Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size. cam.ac.ukacs.org

Calculations would typically involve optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more readily excitable and potentially more reactive. The electrostatic potential map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it might interact with other chemical species. For instance, the hydroxyl group in this compound is expected to be a region of high electron density.

Hypothetical Calculated Electronic Properties of this compound This table illustrates the type of data generated from quantum chemical calculations. The values are hypothetical.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Molecular Modeling of Stereochemical Effects on Chemical and Biological Properties

This compound has multiple stereocenters, meaning it can exist as several different stereoisomers. wikipedia.org These stereoisomers, while having the same chemical formula and connectivity, can have distinct three-dimensional arrangements and, consequently, different chemical and biological properties. researchgate.net Molecular modeling techniques are crucial for investigating these differences.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of the different stereoisomers with their properties. researchgate.netnih.govwikipedia.org These models use molecular descriptors, which are numerical representations of the molecule's structure, to predict properties such as boiling point, solubility, or biological activity.

For example, the different spatial arrangements of the methyl and hydroxyl groups in the various stereoisomers of this compound would lead to different molecular shapes and surface properties. These differences could be quantified using topological and 3D descriptors. By modeling the interaction of each stereoisomer with a hypothetical biological target, such as an enzyme's active site, it would be possible to predict which isomer is likely to have a stronger biological effect. The stereoisomer that fits better into the active site and forms more favorable interactions would be predicted to be more potent.

Illustrative Molecular Descriptors for Stereoisomers of this compound This table provides an example of how molecular descriptors might differ between stereoisomers, which would be used in QSAR/QSPR modeling. The values are for illustrative purposes only.

| Stereoisomer | Molecular Shape Index | Solvent Accessible Surface Area (Ų) | Predicted Receptor Binding Affinity (LogKi) |

|---|---|---|---|

| (2R, 4R, 8S) | 0.68 | 450.2 | -5.2 |

| (2S, 4R, 8S) | 0.72 | 455.8 | -6.1 |

| (2R, 4S, 8R) | 0.65 | 448.5 | -4.8 |

| (2S, 4S, 8R) | 0.75 | 458.1 | -6.5 |

Future Research Directions for 4,8 Dimethylnonan 2 Ol

Development of Highly Enantio- and Diastereoselective Synthetic Routes

The presence of three stereocenters in 4,8-Dimethylnonan-2-ol means that eight stereoisomers are possible. The biological activity of such chiral molecules is often dependent on their specific stereochemistry. Consequently, a significant area for future research is the development of synthetic methodologies that provide precise control over the absolute and relative configurations of these stereocenters.

Current synthetic approaches to similar branched-chain alkanols have laid a foundation. For instance, a tandem hydroalumination-zirconium-catalyzed alkylalumination process has been successfully used for the enantioselective synthesis of related methyl-substituted alkanols like (4R)-4,8-Dimethylnonan-1-ol, achieving a 91% enantiomeric excess (ee). wiley-vch.de Another strategy developed for the synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol utilized a diastereoselective addition of an alkyllithium reagent to an aldehyde hydrazone, which could be adapted. researchgate.netresearchgate.net

Future research should focus on extending and refining these methods to specifically target this compound. Key objectives should include:

Catalytic Asymmetric Synthesis: The design of novel chiral catalysts for the asymmetric reduction of a precursor ketone (4,8-dimethylnonan-2-one) or for the asymmetric addition of organometallic reagents to a suitable aldehyde.

Substrate-Controlled Synthesis: The use of chiral starting materials derived from the "chiral pool" to set the stereochemistry at one center, followed by diastereoselective reactions to establish the remaining centers. diva-portal.org

Convergent Synthetic Strategies: Developing routes where chiral fragments are synthesized independently and then coupled together, which can be highly efficient for building complex molecules with multiple stereocenters. diva-portal.org

The successful development of such synthetic routes is paramount for producing individual stereoisomers in high purity, which is a prerequisite for many of the research directions outlined below.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Enantioselective reduction of 4,8-dimethylnonan-2-one. |

| Substrate Control | Incorporation of a chiral starting material. | Use of (R)- or (S)-citronellal as a starting point. |

| Convergent Synthesis | Independent synthesis of chiral fragments followed by coupling. | Coupling of a chiral C1-C3 fragment with a chiral C4-C9 fragment. |

Comprehensive Elucidation of Biosynthetic Pathways within Specific Organisms

While the precise biosynthetic pathway of this compound has not been explicitly detailed, related compounds offer significant clues, pointing towards a likely origin from polyketide or fatty acid metabolism, particularly in insects. For example, various methyl-branched ketones and their corresponding alcohols, such as 4-methylheptan-3-ol and 4,6-dimethylnonan-3-ol, have been identified as common components of the mandibular gland secretions of army ants. peerj.com These compounds often function as alarm pheromones. peerj.com

The biosynthesis of such compounds is thought to involve pathways similar to fatty acid synthesis but utilizing propionate (B1217596) starter or extender units (derived from methylmalonyl-CoA) in place of acetate (B1210297) to introduce methyl branches. fu-berlin.de The final steps would likely involve reduction of a ketone intermediate to the corresponding secondary alcohol. uni-bayreuth.de

Future research should aim to:

Identify Producing Organisms: Screen various organisms, particularly insects known to produce branched-chain hydrocarbons, for the presence of this compound.

Isotopic Labeling Studies: Once a producing organism is identified, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate, propionate, and succinate) can definitively trace the origin of the carbon backbone.

Genetic and Enzymatic Analysis: Identify and characterize the enzymes responsible for the biosynthesis, likely a polyketide synthase (PKS) or a fatty acid synthase (FAS) complex with specialized domains or associated enzymes for generating the branching and final functional group. fu-berlin.de

Understanding the biosynthesis of this compound would not only provide fundamental biological knowledge but could also open doors to its biotechnological production.

Advanced Characterization of Trace Amounts and Stereoisomeric Mixtures in Complex Biological Samples

Identifying and quantifying specific stereoisomers of this compound within complex biological matrices, such as insect glandular secretions or plant volatile emissions, presents a significant analytical challenge. These compounds are often present in only trace amounts, mixed with a multitude of other structurally similar molecules.

Advanced analytical techniques are required to overcome these challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. The use of chiral GC columns is essential for separating the different stereoisomers. Solid-phase microextraction (SPME) is a valuable technique for the solvent-free extraction and pre-concentration of volatile and semi-volatile compounds from biological samples, making it well-suited for analyzing trace components. peerj.com

Future research efforts in this area should focus on:

Method Development: Optimizing SPME-GC-MS methods with chiral columns specifically for the baseline separation of all eight stereoisomers of this compound.

Structural Elucidation: Utilizing techniques like GC-IR (Gas Chromatography-Infrared Spectroscopy) and micro-scale chemical derivatization to confirm the identity of isomers isolated from natural sources.

Absolute Configuration Determination: A major challenge is determining the absolute configuration of trace amounts of material. This may require comparison with synthetically prepared enantiopure standards or the use of advanced chiroptical spectroscopy methods.

The ability to accurately characterize the stereoisomeric composition of this compound in natural samples is critical for linking specific isomers to specific biological functions.

| Analytical Technique | Purpose | Advantage for this compound Analysis |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of volatiles. | Solvent-free, sensitive, ideal for trace analysis in biological samples. peerj.com |

| Chiral Gas Chromatography (GC) | Separation of stereoisomers. | Allows for the resolution and quantification of individual enantiomers and diastereomers. |

| Mass Spectrometry (MS) | Identification and structural information. | Provides fragmentation patterns for compound identification. peerj.com |

Exploration of Novel Biocatalytic Approaches for Targeted Conversions

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govsemanticscholar.org This approach is particularly powerful for the production of chiral compounds like this compound, as enzymes often exhibit exquisite enantio- and diastereoselectivity. nih.gov

Future research into biocatalytic routes for this compound could revolutionize its production, enabling access to specific stereoisomers on a preparative scale. Key areas for exploration include:

Ketoreductase (KRED) Screening: Employing panels of ketoreductases (also known as alcohol dehydrogenases) to screen for the stereoselective reduction of 4,8-dimethylnonan-2-one. By selecting the appropriate enzyme (and often by engineering it), it is possible to produce any of the desired stereoisomers of the alcohol.

Lipase-Catalyzed Kinetic Resolution: Using lipases for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting unreacted enantiomer. mdpi.com

Hydroxylase Engineering: Exploring the use of engineered cytochrome P450 monooxygenases or other hydroxylases to directly and selectively hydroxylate a precursor alkane, 4,8-dimethylnonane, at the C2 position. europa.eu

These biocatalytic strategies hold the promise of more sustainable and efficient manufacturing processes for obtaining optically pure isomers of this compound for further study and potential applications. europa.eu

Deeper Understanding of Structure-Activity Relationships in Chemical Ecology Contexts

The structural similarity of this compound to known insect pheromones strongly suggests that it may play a role in chemical communication. peerj.com A critical area of future research is to investigate this potential and to understand how its specific stereochemistry relates to its biological activity. This involves studying the structure-activity relationships (SAR).

The core of SAR studies in this context would be to:

Synthesize all Stereoisomers: Utilize the advanced stereoselective synthetic methods described in section 9.1 to produce all eight stereoisomers of this compound in high purity.

Conduct Bioassays: Perform electrophysiological and behavioral bioassays on relevant organisms (e.g., ants, beetles). Electroantennography (EAG) can be used to screen which isomers elicit a response from an insect's antenna. Behavioral assays, such as olfactometer tests or field trapping experiments, can then determine the specific behavioral response (e.g., attraction, repulsion, alarm) to the active isomers.

Correlate Structure and Activity: By comparing the activity levels of the different stereoisomers, researchers can build a model of the chiral receptor system involved in its perception. researchgate.net This can reveal which stereochemical features are essential for binding to the receptor and eliciting a biological response.

A thorough understanding of the SAR for this compound could lead to the development of novel, species-specific pest management tools or could provide deeper insights into the evolution of chemical signaling.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,8-Dimethylnonan-2-ol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A for irritation) .

- Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation risks (GHS Category 3 for respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via authorized waste handlers. Avoid dust generation .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify branching patterns and hydroxyl group positioning. Example

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| -CH(OH)- | 1.5–2.0 | Multiplet |

| -CH(CH) | 0.8–1.2 | Doublet |

- GC-MS : Confirm molecular ion peaks (e.g., m/z 184 for CHO) and fragmentation patterns .

- IR Spectroscopy : Detect hydroxyl stretching (~3200–3600 cm) and C-O bonds (~1050–1250 cm) .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :